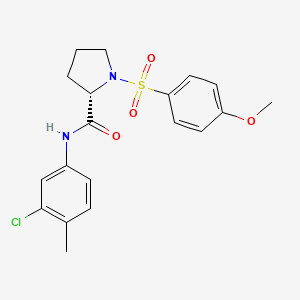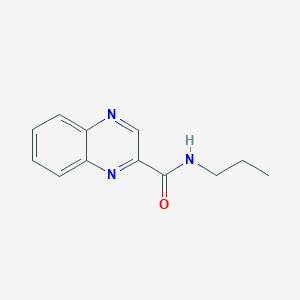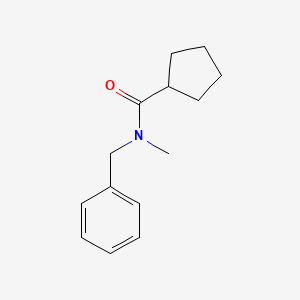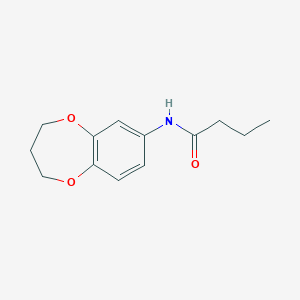![molecular formula C12H14ClNOS B7475639 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and appetite. It binds to both the CB1 and CB2 receptors, which are found throughout the body. This leads to the activation of various signaling pathways, resulting in the observed effects of 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine.
Biochemical and Physiological Effects:
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been shown to have anti-convulsant properties and to reduce the symptoms of anxiety and depression. 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has also been shown to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has several advantages for use in lab experiments. It is a well-established compound with a reproducible synthesis method. Additionally, it has been extensively studied and its effects are well-documented. However, 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine is a potent compound and must be used with caution. It can also be difficult to obtain due to its controlled status.
Orientations Futures
There are several potential future directions for research on 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its anti-cancer properties. Further studies are also needed to determine the optimal dosage and administration route for 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine. Finally, research is needed to develop more potent and selective compounds that target the endocannabinoid system.
In conclusion, 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its well-established synthesis method and documented effects make it a valuable tool for use in lab experiments. Further research is needed to fully understand its potential applications and to develop more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine involves the reaction of 1-pyrrolidinyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-5-(methylthio)benzoic acid to form the desired product. The synthesis method has been well-established and is reproducible.
Applications De Recherche Scientifique
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has also been shown to have potential anti-cancer properties.
Propriétés
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-16-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZLUOHLFCFJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)



![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)





![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)

![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)
